5-cyclopropyl-2-nitrophenol CAS registry number and chemical properties
5-cyclopropyl-2-nitrophenol CAS registry number and chemical properties
5-Cyclopropyl-2-nitrophenol: A Technical Guide to Its Synthesis, Properties, and Applications in Advanced Therapeutics
Executive Summary
5-Cyclopropyl-2-nitrophenol (CAS: 2191446-41-8) is a highly specialized, bifunctional aromatic building block increasingly utilized in modern drug discovery[1]. Featuring an electron-withdrawing nitro group, a hydrogen-bond-donating phenolic hydroxyl, and a metabolically stable cyclopropyl ring, this compound serves as a critical intermediate for synthesizing complex heterocycles like benzoxazoles and benzimidazoles. This technical guide details its physicochemical properties, mechanistic roles in targeted therapies (such as HMOX1 induction), and field-proven synthetic protocols designed for high-yield, chemoselective scale-up.
Chemical Identity & Physicochemical Profile
The structural uniqueness of 5-cyclopropyl-2-nitrophenol lies in the juxtaposition of a highly strained, lipophilic cyclopropyl group against a polar, redox-active nitrophenol moiety.
| Property | Value |
| IUPAC Name | 5-Cyclopropyl-2-nitrophenol |
| CAS Registry Number | 2191446-41-8[1] |
| Molecular Formula | C9H9NO3[1] |
| Molecular Weight | 179.17 g/mol [1] |
| SMILES String | OC1=CC(C2CC2)=CC=C1=O[1] |
| Structural Features | Ortho-nitrophenol core; C5-cyclopropyl substitution |
Strategic Utility in Medicinal Chemistry
In drug development, the cyclopropyl group is frequently employed as a bioisostere for alkyl groups (e.g., isopropyl or tert-butyl). It imparts enhanced metabolic stability against cytochrome P450-mediated oxidation while restricting conformational flexibility, locking the pharmacophore into a favorable binding geometry.
HMOX1 Induction and the Nrf2/Bach1 Axis
A primary application of 5-cyclopropyl-2-nitrophenol derivatives is the induction of Heme Oxygenase 1 (HMOX1)[2]. HMOX1 is a cytoprotective enzyme that metabolizes heme into biliverdin, carbon monoxide, and free iron, conferring potent antioxidant and anti-inflammatory benefits[3]. Derivatives synthesized from this scaffold act by binding to the transcriptional repressor Bach1, thereby derepressing the Antioxidant Response Element (ARE), or by directly activating the Nrf2 transcription factor[3].
Fig 1: Mechanism of HMOX1 induction via Nrf2 activation and Bach1 derepression.
Antimicrobial Scaffold Development
Beyond cytoprotection, the scaffold is utilized in the synthesis of novel antibiotics targeting resistant Gram-negative bacteria, most notably Neisseria gonorrhoeae[4]. The ortho-nitrophenol is reduced to an ortho-aminophenol, which is subsequently cyclized with carboxylic acids to form rigid, target-specific benzoxazole ligands.
Validated Synthetic Methodologies
As a Senior Application Scientist, I emphasize that successful utilization of this building block requires strict control over reaction conditions to preserve the integrity of both the strained cyclopropyl ring and the reactive phenol.
Fig 2: Synthetic workflow for 5-cyclopropyl-2-nitrophenol and its downstream reduction.
Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 5-cyclopropyl-2-nitrophenol is achieved via the cross-coupling of 5-bromo-2-nitrophenol with cyclopropylboronic acid[2].
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Causality & Design: The strongly electron-withdrawing nitro group deactivates the aryl bromide, making oxidative addition challenging for the palladium catalyst. Tricyclohexylphosphine (PCy3) is selected as the ligand because its extreme steric bulk and strong electron-donating properties stabilize the active Pd(0) species, accelerating both oxidative addition and reductive elimination. Potassium phosphate (K3PO4) provides a mild basic environment that activates the boronic acid without excessively deprotonating the phenol, which could otherwise stall the catalytic cycle.
Step-by-Step Procedure:
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Preparation: To a reaction vessel, add 5-bromo-2-nitrophenol (1.0 eq, 9.17 mmol) and cyclopropylboronic acid (1.3 eq, 11.92 mmol) in toluene (40 mL)[2].
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Activation: Add K3PO4 (3.5 eq, 32.1 mmol), tricyclohexylphosphine (0.1 eq, 0.91 mmol), and water (2 mL)[2].
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Deoxygenation: Purge the mixture with nitrogen gas for 10 minutes to prevent catalyst oxidation[2].
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Catalysis: Introduce palladium diacetate (Pd(OAc)2, 0.05 eq, 0.45 mmol)[2].
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Reaction: Heat the stirred mixture at 100 °C for 16 hours[2].
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Workup: Cool to room temperature, filter through a Celite pad, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target compound.
Protocol B: Chemoselective Nitro Reduction
To utilize the scaffold for heterocycle synthesis, the nitro group must be reduced to an amine.
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Causality & Design: Standard hydrogenation using Palladium on Carbon (Pd/C) carries a high risk of hydrogenolysis (undesired cleavage) of the strained cyclopropyl ring. To achieve strict chemoselectivity, Adams' catalyst (PtO2) under mild hydrogen pressure is employed. Alternatively, a single-electron transfer (SET) reduction using Iron and Ammonium Chloride provides a completely orthogonal, non-hydrogenative pathway that leaves the cyclopropyl ring untouched.
Step-by-Step Procedure (PtO2 Method):
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Dissolution: Dissolve 5-cyclopropyl-2-nitrophenol (1.75 g, 11.4 mmol) in a 1:1 mixture of ethanol (4 mL) and THF (4 mL)[3].
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Catalyst Addition: Add PtO2 (12 mg) to the solution[3].
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Hydrogenation: Stir the reaction mixture under a hydrogen gas balloon (1 atm) at room temperature for 4 hours[3].
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Isolation: Filter the suspension through a Celite bed to remove the platinum catalyst and concentrate the filtrate under vacuum to afford 2-amino-5-cyclopropylphenol quantitatively[3].
Quantitative Data: Reduction Methodologies
The choice of reduction protocol dictates the yield and purity of the downstream ortho-aminophenol. The table below summarizes the causality behind selecting specific reduction systems.
| Reduction System | Conditions | Chemoselectivity (Nitro vs. Ring) | Typical Yield | Reference |
| PtO2 / H2 | EtOH/THF, 1 atm H2, RT, 4h | Excellent (Avoids hydrogenolysis) | ~100% | [3] |
| Fe / NH4Cl | EtOH/H2O, 90 °C, 2h | Excellent (SET mechanism) | >90% | [4] |
| Pd/C / H2 | MeOH, >1 atm H2, RT | Poor (High risk of ring opening) | Variable | Field Standard |
References
- Mitobridge Inc. "HMOX1 inducers". U.S. Patent US10766888B1, September 8, 2020.
- Global Antibiotic Research and Development Partnership (GARDP). "Antibiotic compounds". WIPO Patent WO2018037223A1, March 1, 2018.
- Mitobridge Inc. "Hmox1 inducers". U.S. Patent Application US20240051952A1, February 15, 2024.
